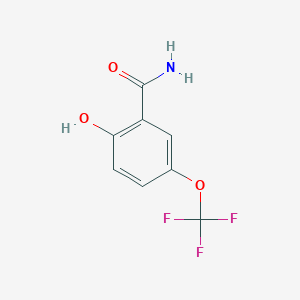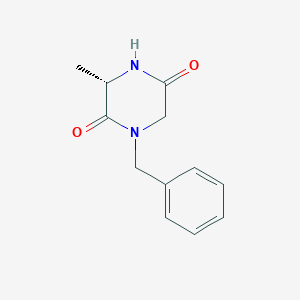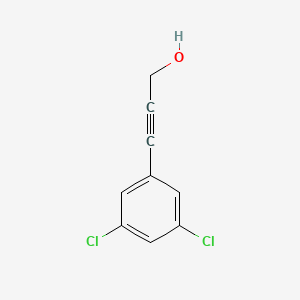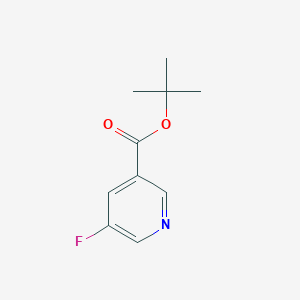![molecular formula C18H25N3 B6318410 Cycloheptyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine CAS No. 179055-67-5](/img/structure/B6318410.png)
Cycloheptyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cycloheptyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine is a chemical compound with the molecular formula C21H29N3 and a molecular weight of 337.5 g/mol. This compound features a cycloheptyl group attached to a benzylamine moiety, which is further substituted with a 2-methyl-2H-pyrazol-3-yl group. It is commonly used in various scientific research applications due to its unique structural properties.
作用機序
Target of Action
Compounds containing the pyrazole moiety, such as this one, have been known to interact with a wide range of biological targets .
Mode of Action
Pyrazole derivatives have been reported to exhibit a broad range of biological activities, suggesting diverse modes of action .
Biochemical Pathways
Pyrazole derivatives, however, are known to interact with various biochemical pathways, leading to a wide range of biological effects .
Result of Action
Pyrazole derivatives have been reported to exhibit a broad range of biological activities, suggesting diverse cellular and molecular effects .
準備方法
The synthesis of Cycloheptyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized using various strategies such as multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl systems.
Attachment of the Benzyl Group: The benzyl group is introduced through a substitution reaction, often using benzyl halides under basic conditions.
Cycloheptyl Group Introduction: The cycloheptyl group is attached via a nucleophilic substitution reaction, typically using cycloheptyl halides.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反応の分析
Cycloheptyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and cycloheptyl positions, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used, often leading to derivatives with modified functional groups.
科学的研究の応用
Cycloheptyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiproliferative properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases due to its unique structural features.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
類似化合物との比較
Cycloheptyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine can be compared with other similar compounds, such as:
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds also feature a pyrazole ring and are studied for their antiproliferative activity.
Other Pyrazole Derivatives: Various pyrazole derivatives are known for their biological activities and are used in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
IUPAC Name |
N-[[4-(2-methylpyrazol-3-yl)phenyl]methyl]cycloheptanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3/c1-21-18(12-13-20-21)16-10-8-15(9-11-16)14-19-17-6-4-2-3-5-7-17/h8-13,17,19H,2-7,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTCPPYMPOUGDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CNC3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Cycloheptyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine](/img/structure/B6318337.png)
![Benzyl-[3-(2H-pyrazol-3-YL)-benzyl]-amine](/img/structure/B6318341.png)
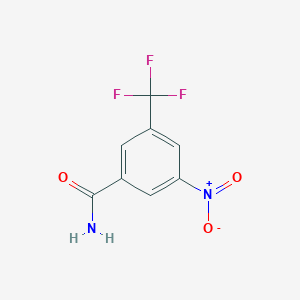
![(4-Fluoro-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine](/img/structure/B6318357.png)


